molecular formula C22H18N2O B14079366 N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine CAS No. 102704-26-7

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine

Cat. No.: B14079366
CAS No.: 102704-26-7
M. Wt: 326.4 g/mol
InChI Key: ZKQUGJOWEFKJLT-UHFFFAOYSA-N
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Description

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of benzyl and diphenyl groups attached to the oxazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base . The reaction conditions often involve polar solvents and specific catalysts to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are frequently employed.

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives .

Scientific Research Applications

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both benzyl and diphenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

102704-26-7

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

N-benzyl-4,5-diphenyl-1,3-oxazol-2-amine

InChI

InChI=1S/C22H18N2O/c1-4-10-17(11-5-1)16-23-22-24-20(18-12-6-2-7-13-18)21(25-22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24)

InChI Key

ZKQUGJOWEFKJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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